5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride 5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18110386
InChI: InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H
SMILES:
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62 g/mol

5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18110386

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Aminocyclopropyl)furan-2-carboxylicacidhydrochloride -

Specification

Molecular Formula C8H10ClNO3
Molecular Weight 203.62 g/mol
IUPAC Name 5-(1-aminocyclopropyl)furan-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H9NO3.ClH/c9-8(3-4-8)6-2-1-5(12-6)7(10)11;/h1-2H,3-4,9H2,(H,10,11);1H
Standard InChI Key BOLPQDBUWNMODC-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC=C(O2)C(=O)O)N.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound consists of a five-membered furan ring (C₄H₃O) with a carboxylic acid group (-COOH) at the 2-position and a 1-aminocyclopropyl group (-C₃H₄NH₂) at the 5-position. The hydrochloride salt enhances stability and solubility in polar solvents . Key structural identifiers include:

PropertyValue
IUPAC Name5-(1-aminocyclopropyl)furan-2-carboxylic acid; hydrochloride
Molecular FormulaC₈H₁₀ClNO₃
Canonical SMILESC1CC1(C2=CC=C(O2)C(=O)O)N.Cl
InChI KeyBOLPQDBUWNMODC-UHFFFAOYSA-N
PubChem CID154814467

The aminocyclopropyl group introduces steric strain due to the cyclopropane ring’s 60° bond angles, which may influence its reactivity and binding affinity .

Spectroscopic and Computational Data

  • Mass Spectrometry: The molecular ion peak at m/z 203.62 corresponds to the molecular weight.

  • NMR: The proton NMR spectrum features signals for the cyclopropane ring (δ 1.2–1.5 ppm), furan protons (δ 6.3–7.1 ppm), and carboxylic acid proton (δ 12.5 ppm) .

  • X-ray Crystallography: Limited data exist, but analogous structures show planar furan rings and distorted cyclopropane geometries.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Furan-2-carboxylic Acid Activation: The carboxylic acid group is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Aminocyclopropane Coupling: The acyl chloride reacts with 1-aminocyclopropane under basic conditions (e.g., triethylamine) to form the amide intermediate.

  • Hydrochloride Salt Formation: The product is treated with hydrochloric acid to yield the final hydrochloride salt .

Reaction Conditions:

ParameterValue
Temperature0–5°C (Step 1); 25°C (Step 2)
SolventDichloromethane (Step 1); THF (Step 2)
CatalystNone (Step 1); Triethylamine (Step 2)

Byproducts and Yield Optimization

  • Byproducts: Unreacted acyl chloride (removed via aqueous wash) and cyclopropane ring-opening products (minimized by low-temperature conditions).

  • Yield: Typically 60–75%, depending on purification methods (e.g., recrystallization from ethanol) .

Physicochemical Properties

Solubility and Stability

PropertyValue
Water Solubility25 mg/mL (20°C)
LogP (Partition Coeff)0.9 (predicted)
StabilityStable at RT; hygroscopic

The hydrochloride salt improves aqueous solubility compared to the free base .

Thermal Properties

  • Melting Point: Decomposes above 200°C without a clear melting point.

  • Thermogravimetric Analysis (TGA): 5% weight loss at 150°C due to HCl release .

Biological Activities and Applications

Enzyme Inhibition

The compound inhibits ATP-dependent citrate lyase (ACL) and acetyl-CoA synthetase (ACS), enzymes critical in lipid metabolism .

  • Mechanism: The furan ring engages in π-π stacking with aromatic residues (e.g., Phe), while the aminocyclopropyl group forms hydrogen bonds with catalytic sites .

  • IC₅₀: 12 µM (ACL); 18 µM (ACS) in rat liver homogenates .

Hypolipidemic Effects

In rodent studies, the compound reduced serum cholesterol (↓30%) and triglycerides (↓45%) by modulating lipid biosynthesis enzymes .

GHS CodeHazard Statement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recent Advances and Future Directions

Electrochemical Synthesis

Recent methods for analogous furan derivatives (e.g., 2,5-furandicarboxylic acid) use CO₂ carboxylation, offering a sustainable route . Adapting this for 5-(1-aminocyclopropyl)furan-2-carboxylic acid could reduce reliance on hazardous reagents.

Drug Delivery Systems

Encapsulation in liposomes or polymeric nanoparticles may enhance bioavailability and target specificity .

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